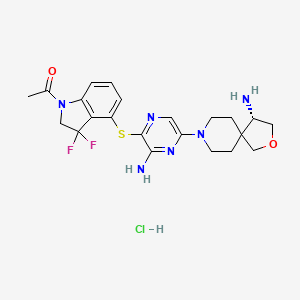

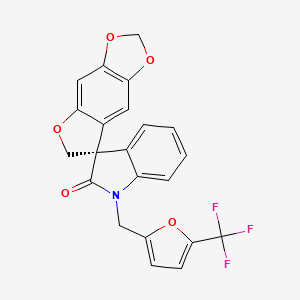

SHP2-IN-6 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has an IC50 value of 25.8 nM and is primarily used in scientific research to study its effects on various cellular signaling pathways, particularly those involved in cancer . SHP2 is a critical regulator in multiple oncogenic pathways, making SHP2-IN-6 (hydrochloride) a valuable tool in cancer research .

Métodos De Preparación

The detailed synthetic route and reaction conditions are outlined in patent WO2017211303A1, compound 7 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and solubility .

Análisis De Reacciones Químicas

SHP2-IN-6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be employed to convert specific functional groups to their reduced forms.

Aplicaciones Científicas De Investigación

SHP2-IN-6 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used to study the effects of SHP2 inhibition on various chemical reactions and pathways.

Biology: Employed in cellular and molecular biology to investigate the role of SHP2 in cell signaling and regulation.

Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases involving SHP2 dysregulation

Industry: Applied in the development of new drugs and therapeutic strategies targeting SHP2.

Mecanismo De Acción

SHP2-IN-6 (hydrochloride) exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in the regulation of multiple signaling pathways. The inhibition of SHP2 blocks both the PI3K and MEK signaling pathways, leading to downregulation of mTORC signaling and antitumor effects . SHP2-IN-6 (hydrochloride) binds to the catalytic PTP domain of SHP2, preventing its dephosphorylation activity and disrupting downstream signaling .

Comparación Con Compuestos Similares

SHP2-IN-6 (hydrochloride) is unique in its high potency and selectivity for SHP2. Similar compounds include:

SHP099: Another potent SHP2 inhibitor with a different binding mechanism.

CNBCA: A modified version of CNBDA, showing better potency against SHP2 enzyme activity.

RMC-4550: A SHP2 inhibitor used in combination with other targeted therapies for enhanced efficacy

Propiedades

IUPAC Name |

1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F2N6O2S.ClH/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25;/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTYVQDHPFFBBF-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF2N6O2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)

![(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-22-aza-11-azoniapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;chloride](/img/structure/B8175965.png)